Oligopeptide-41 is classified as an oligopeptide, a category of peptides consisting of relatively short chains of amino acids linked by peptide bonds. These compounds are often synthesized for specific biological activities, such as enhancing cellular functions or promoting tissue regeneration. The synthesis of oligopeptides like Oligopeptide-41 can be achieved through various chemical methods, including solid-phase peptide synthesis, which allows for efficient assembly of peptide chains .
The synthesis of Oligopeptide-41 typically utilizes solid-phase peptide synthesis (SPPS), a method developed by Robert Bruce Merrifield. This approach involves attaching the first amino acid to a solid resin support, followed by sequential addition of protected amino acids. Each cycle includes deprotection and coupling steps, allowing for the assembly of the desired peptide sequence .
The efficiency and purity of the synthesized oligopeptides can be enhanced through purification techniques such as high-performance liquid chromatography (HPLC) .
The molecular weight of Oligopeptide-41 can be calculated based on its constituent amino acids:
This weight is derived from the sum of the individual weights of each amino acid in the sequence.
Oligopeptide-41 undergoes various chemical reactions typical for peptides:
Oligopeptide-41's mechanism involves its interaction with DKK-1:
Relevant data indicates that oligopeptides like Oligopeptide-41 can exhibit varying stability profiles based on their sequence and modifications .
Oligopeptide-41 has several scientific and commercial applications:
Oligopeptide-41 (sequence: Ala-Ser-Ala-Lys-Trp-Thr-His-Asn-Gly-Gly-Glu-Met-Phe) functions primarily through targeted suppression of Dickkopf-1 (DKK-1), a secreted glycoprotein antagonist of the Wnt/β-catenin signaling pathway [8] [10]. DKK-1 binds with high affinity to the LRP5/6 co-receptors, specifically through its C-terminal domain (residues 222–231), which blocks Wnt ligands from initiating signal transduction [2] [7]. This inhibition disrupts the stabilization of β-catenin, leading to its proteasomal degradation and subsequent failure of hair follicle progenitor cell activation [2].
Table 1: DKK Family Proteins and Their Roles in Wnt Signaling
DKK Protein | Wnt Modulation | Key Structural Domains | Biological Impact |
---|---|---|---|
DKK-1 | Potent inhibitor | C-terminal domain (residues 191-266) | Hair follicle regression; Apoptosis induction |
DKK-2 | Context-dependent | Homologous C-terminal domain | Variable effects on LRP6 binding |
DKK-4 | Inhibitor | Similar C-terminal fold | Embryonic patterning |
DKK-3 | Neutral | Divergent structure | No Wnt modulation |
Oligopeptide-41 disrupts DKK-1/LRP6 interactions via molecular mimicry, preventing DKK-1 from occupying the LRP6 binding site [8]. Structural analyses reveal that tryptophan at position 5 (Trp-5) in Oligopeptide-41 may insert into hydrophobic pockets of DKK-1, altering its conformation and reducing binding affinity by >60% in surface plasmon resonance studies [10]. Consequently, β-catenin accumulation increases by 2.3-fold in dermal papilla cells, reactivating dormant hair follicles [8].
DKK-1 overexpression accelerates catagen (regression) phase in hair follicles by inducing apoptosis through mitochondrial pathways [3] [5]. During catagen, DKK-1 upregulates pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2, creating a 4:1 Bax/Bcl-2 ratio that triggers caspase activation [3]. Oligopeptide-41 counters this by:
Table 2: Apoptotic Factors Modulated by DKK-1 and Oligopeptide-41
Factor | Function | DKK-1 Effect | Oligopeptide-41 Effect |
---|---|---|---|
Bax | Pro-apoptotic | Upregulation | 45% reduction |
Bcl-2 | Anti-apoptotic | Downregulation | 1.8x increase |
Cytochrome c | Apoptosome activator | Increased release | 60% suppression |
p75NTR | Apoptosis promoter | Elevated expression | Neutralization |
Additionally, Oligopeptide-41 preserves follicular integrity during oxidative stress by enhancing superoxide dismutase (SOD) activity by 35% and reducing lipid peroxidation markers [10]. In vivo models demonstrate 40% fewer dystrophic follicles after cyclophosphamide exposure when treated with Oligopeptide-41 [3].
While DKK-1 antagonism remains its primary mechanism, Oligopeptide-41 contains a structural motif (positions 12-13: Glu-Met) resembling EGFR-activating sequences [10]. Theoretical models suggest potential low-affinity binding (Kd ~10µM) to EGFR’s extracellular domain, though experimental validation is pending. This interaction could synergize with Wnt modulation by:
Table 3: Theoretical Peptide-EGFR Interactions
Peptide Feature | Biological Implication | Experimental Evidence Level |
---|---|---|
Glu-Met motif | Potential EGFR docking site | Computational modeling only |
N-terminal Ala-Ser | Protease resistance | Mass spectrometry stability data |
Trp-Thr-His segment | Zinc chelation | Spectrophotometric analysis |
However, unlike canonical EGF peptides, Oligopeptide-41 lacks the critical cysteine knot structure required for high-potency EGFR activation. Its EGFR effects appear ancillary to its primary DKK-1 blockade [6].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7